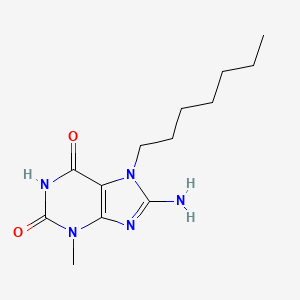![molecular formula C26H34N2O B4994939 4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclohexylbenzamide](/img/structure/B4994939.png)
4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclohexylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclohexylbenzamide is a chemical compound that belongs to the class of piperidine derivatives. It is commonly known as BCPM and has been studied for its potential use in various scientific research applications.
Mecanismo De Acción
BCPM acts as a sigma-1 receptor agonist and modulates the activity of the receptor. The sigma-1 receptor is involved in various physiological processes such as calcium signaling, neurotransmitter release, and ion channel regulation. BCPM has been shown to enhance the activity of the sigma-1 receptor, leading to the modulation of various physiological processes.
Biochemical and Physiological Effects:
BCPM has been shown to have various biochemical and physiological effects. It has been shown to enhance the release of acetylcholine, dopamine, and serotonin, which are neurotransmitters involved in various physiological processes such as mood regulation, memory, and pain perception. BCPM has also been shown to have neuroprotective effects and can protect against oxidative stress-induced cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of BCPM is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the physiological processes regulated by the receptor. BCPM can be used to study the role of the sigma-1 receptor in various physiological processes such as pain perception, memory, and mood regulation. However, one of the limitations of BCPM is its potential toxicity, which can limit its use in in vivo experiments.
Direcciones Futuras
There are several future directions for the study of BCPM. One of the future directions is the development of more potent and selective sigma-1 receptor agonists. These compounds can be used to study the physiological processes regulated by the receptor and can potentially be used as therapeutic agents for various neurological disorders. Another future direction is the study of the potential side effects of BCPM, which can help to determine its safety for use in humans.
Conclusion:
In conclusion, BCPM is a chemical compound that has been studied for its potential use in various scientific research applications. It acts as a sigma-1 receptor agonist and modulates the activity of the receptor, leading to various biochemical and physiological effects. BCPM has advantages and limitations for use in lab experiments, and there are several future directions for its study.
Métodos De Síntesis
The synthesis of BCPM involves the reaction of N-cyclohexylbenzamide with benzylpiperidine in the presence of a catalyst. The reaction yields BCPM as a white solid with a melting point of 169-171°C. The purity of the compound can be determined by high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
BCPM has been studied for its potential use in various scientific research applications. It has been shown to have an affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and mood regulation. BCPM has been studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.
Propiedades
IUPAC Name |
4-[(4-benzylpiperidin-1-yl)methyl]-N-cyclohexylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O/c29-26(27-25-9-5-2-6-10-25)24-13-11-23(12-14-24)20-28-17-15-22(16-18-28)19-21-7-3-1-4-8-21/h1,3-4,7-8,11-14,22,25H,2,5-6,9-10,15-20H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUADVSRRVLGHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)CN3CCC(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,5-dimethylphenyl)-4-{2-[(2-methylphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B4994869.png)
![2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B4994881.png)
![4-bromo-2-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B4994887.png)
![3-(4-propoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B4994892.png)
![5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B4994898.png)
![N-[2-(methylthio)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B4994916.png)
![5-[5-chloro-2-(1-naphthylmethoxy)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B4994921.png)
![3-{[(2-thienylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4994933.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4994937.png)
![propyl 4-[(4-isopropoxybenzoyl)amino]benzoate](/img/structure/B4994940.png)


![N-[2-(2-hydroxyethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-3-(2-methoxyphenyl)propanamide](/img/structure/B4994950.png)